molecular formula C23H21F3N2O4S B3640437 2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Cat. No.: B3640437
M. Wt: 478.5 g/mol
InChI Key: RLFQSDSZUGGUHR-UHFFFAOYSA-N
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Description

2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxyphenyl, methylbenzenesulfonamido, and trifluoromethylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and catalyst use.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O4S/c1-16-10-12-19(13-11-16)33(30,31)28(20-8-3-4-9-21(20)32-2)15-22(29)27-18-7-5-6-17(14-18)23(24,25)26/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFQSDSZUGGUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
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2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
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2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

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